molecular formula C20H21N5O4S B3010627 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862809-67-4

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B3010627
CAS No.: 862809-67-4
M. Wt: 427.48
InChI Key: HWWASTCPVFESFO-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-oxadiazole class of heterocyclic molecules, characterized by a benzamide core linked to a sulfonyl-substituted 4-methylpiperidine moiety and a pyridin-2-yl-functionalized oxadiazole ring. The 1,3,4-oxadiazole scaffold is renowned for its metabolic stability and ability to engage in hydrogen bonding, making it a common pharmacophore in drug discovery . The sulfonyl group enhances solubility and bioavailability, while the 4-methylpiperidine substituent may influence receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c1-14-9-12-25(13-10-14)30(27,28)16-7-5-15(6-8-16)18(26)22-20-24-23-19(29-20)17-4-2-3-11-21-17/h2-8,11,14H,9-10,12-13H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWASTCPVFESFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Sulfonylation: Introduction of the sulfonyl group is usually done using sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling reactions: The final step involves coupling the oxadiazole and sulfonylated benzamide intermediates using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or oxadiazole moieties using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:

Compound Oxadiazole Substituent Sulfamoyl Substituent Molecular Formula Biological Activity Reference
Target Compound Pyridin-2-yl 4-Methylpiperidin-1-yl C₂₂H₂₂N₅O₅S* Not reported (inferred potential for kinase/antimicrobial activity)
LMM5 4-Methoxyphenylmethyl Benzyl(methyl) C₂₇H₂₆N₄O₅S Antifungal (C. albicans IC₅₀: 25 µg/mL)
LMM11 Furan-2-yl Cyclohexyl(ethyl) C₂₄H₂₈N₄O₅S Antifungal (C. albicans IC₅₀: 12.5 µg/mL)
CDD-934506 4-Methoxyphenyl C₁₇H₁₅N₃O₆S₂ Inhibits Mycobacterium tuberculosis PanK (IC₅₀: 1.8 µM)
BE45755 3,4-Dimethoxyphenyl 4-Methylpiperidin-1-yl C₂₃H₂₆N₄O₆S Antibacterial (Staphylococcus aureus MIC: 8 µg/mL)
BB11257 3,4,5-Triethoxyphenyl 4-Methylpiperidin-1-yl C₂₇H₃₄N₄O₇S No activity reported
6230-19-9 4-Fluorophenyl 4-Methylpiperidin-1-yl C₂₄H₂₂FN₅O₅S Not reported (structural analog)

*Molecular formula inferred from structural analogs in .

Structural and Functional Analysis

  • Pyridine’s nitrogen may also form hydrogen bonds, as seen in GSK735826A (a kinase inhibitor with pyridinyl-thiazole motifs) . 4-Methoxyphenylmethyl (LMM5): The methoxy group increases lipophilicity, which correlates with antifungal activity but may reduce aqueous solubility . Furan-2-yl (LMM11): The furan ring’s oxygen atom contributes to electronegativity, enhancing interactions with thioredoxin reductase’s redox-active site .
  • Sulfamoyl Substituent :

    • 4-Methylpiperidin-1-yl (Target Compound, BE45755, BB11257) : The piperidine ring improves membrane permeability due to its basic nitrogen, while the methyl group reduces metabolic degradation. This moiety is critical in antibacterial compounds like BE45755 .
    • Benzyl(methyl) (LMM5) : Bulky substituents may hinder diffusion across cell walls, explaining LMM5’s lower antifungal potency than LMM11 .

Biological Activity

The compound 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a piperidine ring, a sulfonyl group, and an oxadiazole moiety, contribute to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Structural Overview

The structural formula of the compound can be represented as follows:

C16H20N4O3S\text{C}_{16}\text{H}_{20}\text{N}_{4}\text{O}_{3}\text{S}

This structure includes:

  • A piperidine ring which is known for its role in various pharmacological activities.
  • A sulfonyl group that enhances solubility and biological activity.
  • An oxadiazole moiety , which is recognized for its potential in drug discovery due to its varied biological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the piperidine derivative via reaction with sulfonyl chloride.
  • Coupling this intermediate with a benzamide derivative that contains the oxadiazole structure under controlled conditions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives containing the oxadiazole and piperidine moieties were tested against various bacterial strains:

CompoundBacterial StrainActivity (IC50 µM)
7lSalmonella typhi2.14±0.003
7mBacillus subtilis0.63±0.001
7nEscherichia coli2.17±0.006
7oStaphylococcus aureus1.13±0.003

These results indicate strong antibacterial activity with IC50 values significantly lower than standard reference compounds, suggesting potential for development as new antimicrobial agents .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in various biological pathways:

EnzymeInhibition Activity (IC50 µM)
Acetylcholinesterase6.28±0.003
Urease1.21±0.005

These findings highlight the compound's potential as a therapeutic agent targeting neurological disorders and urea cycle dysfunctions .

The mechanism of action for This compound involves interaction with specific molecular targets such as enzymes and receptors:

  • The sulfonyl group acts as an electrophile, facilitating nucleophilic attack by amino acid residues in target proteins.
  • The oxadiazole moiety may influence binding affinity due to its heterocyclic nature, enhancing interactions with biological macromolecules.

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to this benzamide derivative:

  • Anticancer Properties : In vitro studies demonstrated that related compounds exhibited cytotoxic effects on various cancer cell lines, suggesting a role in cancer therapy .
  • Neuroprotective Effects : Research indicates that derivatives can protect neuronal cells from oxidative stress, highlighting their potential in treating neurodegenerative diseases.

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